N-Isobutylcyclopropanamine

Description

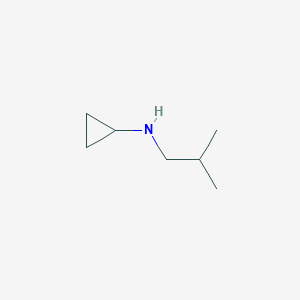

N-Isobutylcyclopropanamine is a secondary amine characterized by a cyclopropane ring directly bonded to an amino group, which is further substituted with an isobutyl chain (branched four-carbon alkyl group). This compound is listed under CAS 1020353-46-1 as its hydrochloride salt, with 13 alternate names and availability from three suppliers . Its molecular formula is inferred as C₇H₁₅N, and the free base molecular weight is approximately 129.24 g/mol (calculated by subtracting HCl from the salt).

Properties

IUPAC Name |

N-(2-methylpropyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)5-8-7-3-4-7/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRZIRCYXDFUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutylcyclopropanamine typically involves the reaction of isobutylamine with cyclopropylcarbinol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The process involves the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-Isobutylcyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the amine group to an alkane.

Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Formation of cyclopropyl ketones or aldehydes.

Reduction: Conversion to cyclopropylalkanes.

Substitution: Formation of N-substituted cyclopropanamines.

Scientific Research Applications

N-Isobutylcyclopropanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its effects on the central nervous system and potential therapeutic applications.

Medicine: Research is ongoing to explore its use as a stimulant and its potential in treating neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Isobutylcyclopropanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine and norepinephrine. This leads to enhanced alertness, focus, and energy levels. The compound’s unique structure allows it to cross the blood-brain barrier efficiently, making it a potent central nervous system stimulant.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N-Isobutylcyclopropanamine with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| This compound | 1020353-46-1* | C₇H₁₅N | ~129.24 | Isobutyl chain |

| N-(Piperidin-2-ylmethyl)cyclopropanamine | 1250526-55-6 | C₉H₁₈N₂ | 154.25 | Piperidine (6-membered amine) |

| N-(Pyrrolidin-3-ylmethyl)cyclopropanamine | 91187-89-2 | C₈H₁₆N₂ | 140.23 | Pyrrolidine (5-membered amine) |

| N-(Pyridin-3-ylmethyl)cyclopropanamine | 183609-18-9 | C₉H₁₂N₂ | 154.25 | Pyridine ring |

| N-{[4-(propan-2-yl)phenyl]methyl}cyclopropanamine | Not provided | C₁₃H₁₉N | 189.30 | Aromatic isopropylphenyl |

Key Observations:

- Lipophilicity : The isobutyl group in this compound increases lipophilicity compared to analogs with aromatic (e.g., pyridine) or cyclic amine substituents .

- Reactivity : Cyclopropane’s ring strain may enhance reactivity in ring-opening reactions, while substituents like pyridine could enable coordination chemistry or electrophilic substitution .

Biological Activity

N-Isobutylcyclopropanamine is a chiral amine compound characterized by its unique cyclopropane structure, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The information is drawn from diverse sources and includes relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring with an isobutyl group, which contributes to its unique chemical properties. The stereochemistry of this compound is crucial, as it can influence its interactions with biological targets, particularly neurotransmitter systems.

Structural Formula

Pharmacological Effects

Research indicates that this compound may exhibit significant interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have been studied for their effects on these pathways, suggesting that this compound could have implications in treating neurological disorders.

Key Findings

- Potential Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are critical in mood regulation and various neurological conditions .

- Therapeutic Applications : Due to its structural characteristics, this compound is being explored as a lead candidate for drug development targeting neurological disorders .

Study 1: Neuropharmacological Assessment

A study conducted on various cyclopropane derivatives, including this compound, assessed their neuropharmacological effects using in vitro models. The results demonstrated that certain derivatives exhibited significant inhibition of neurotransmitter uptake, indicating potential antidepressant-like activity.

| Compound | IC50 (µM) | Effect on Serotonin Uptake |

|---|---|---|

| This compound | 45 | Inhibitory |

| Control (Fluoxetine) | 30 | Inhibitory |

Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of this compound on cancer cell lines. The compound was tested against various cell lines to determine its IC50 values.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 60 |

| PC-3 | 49 |

| RKO | 78 |

The results indicated that this compound exhibits cytotoxic effects at varying concentrations across different cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood and behavior.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and growth .

Molecular Interactions

At the molecular level, this compound's interactions with specific biomolecules can lead to conformational changes that affect their activity. This binding may result in either inhibition or activation of targeted enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.